An In-depth Guide to the Crystal Structure Determination of 1-(2-Aminocyclohex-1-en-1-yl)ethanone: A Hypothetical Study
An In-depth Guide to the Crystal Structure Determination of 1-(2-Aminocyclohex-1-en-1-yl)ethanone: A Hypothetical Study
Abstract
This technical guide provides a comprehensive, albeit hypothetical, walkthrough of the process for determining the crystal structure of the β-enaminone, 1-(2-Aminocyclohex-1-en-1-yl)ethanone. As the crystal structure of this specific compound is not publicly available, this document serves as a detailed protocol and educational resource for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement using single-crystal X-ray diffraction. The methodologies described herein are based on established best practices in crystallography and are designed to ensure scientific integrity and generate a high-quality, publishable crystal structure.
Introduction
1-(2-Aminocyclohex-1-en-1-yl)ethanone is a β-enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. These moieties are versatile intermediates in organic synthesis and are present in various biologically active molecules. A definitive understanding of the three-dimensional structure of this molecule is crucial for predicting its chemical reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for structure-activity relationship (SAR) studies and rational drug design.
This guide will detail a hypothetical yet scientifically rigorous workflow for the complete crystal structure determination of 1-(2-Aminocyclohex-1-en-1-yl)ethanone.
Synthesis and Crystallization
The first and most critical step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of 1-(2-Aminocyclohex-1-en-1-yl)ethanone
The synthesis of β-enaminones is typically achieved through the condensation of a 1,3-dicarbonyl compound with an amine. For the target molecule, cyclohexane-1,3-dione would serve as the 1,3-dicarbonyl precursor, and a source of ammonia would be used as the amine.
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or toluene.
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Amine Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (1.1 eq), to the flask.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Aminocyclohex-1-en-1-yl)ethanone.
Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For a small organic molecule like 1-(2-Aminocyclohex-1-en-1-yl)ethanone, several common crystallization techniques can be employed.[3][4]
Experimental Protocol: Crystal Growth
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Slow Evaporation:
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Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexanes) to near saturation in a small, clean vial.
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Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
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Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion:
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Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial.
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Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "bad" solvent).
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Over time, the "bad" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer). The decrease in temperature will reduce the solubility and induce crystallization.
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Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment.
Crystal Selection and Mounting
A suitable crystal for SC-XRD should be a single, well-formed crystal with sharp edges and no visible defects. The ideal size for a conventional laboratory diffractometer is typically between 0.1 and 0.3 mm in all dimensions.[5] The selected crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
Data Collection
The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used for data collection.
The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[6] The goal is to collect a complete and redundant dataset of reflection intensities.
Table 1: Hypothetical Crystallographic Data and Data Collection Parameters
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₁₃NO |
| Formula weight | 139.20 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 10.2(1) Å, c = 9.8(1) Å |
| α = 90°, β = 105.5(1)°, γ = 90° | |
| Volume | 820(1) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.125 Mg/m³ |
| Absorption coefficient | 0.075 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |
| Reflections collected | 8500 |
| Independent reflections | 1900 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.992 and 0.985 |
Structure Solution and Refinement
The collected diffraction data is processed to yield a list of reflection intensities, which is then used to solve and refine the crystal structure. This process is typically carried out using a suite of crystallographic software, with OLEX2 and SHELX being widely used and powerful options.[7][8][9]
The Crystallographic Workflow
The following diagram illustrates the general workflow for solving and refining a crystal structure.
Step-by-Step Guide to Structure Solution and Refinement using OLEX2 with SHELX
The following is a detailed, step-by-step protocol for the hypothetical structure determination of 1-(2-Aminocyclohex-1-en-1-yl)ethanone using the OLEX2 graphical user interface, which integrates the powerful SHELX programs.[10][11]
Experimental Protocol: Structure Solution and Refinement
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Data Import:
-
Launch OLEX2.
-
Import the processed reflection data file (.hkl) and the instruction file (.ins) generated during data processing.
-
-
Structure Solution:
-
In the "Work" tab, select SHELXS as the structure solution program.
-
Click the "Solve" button. SHELXS will use direct methods to find the initial positions of the heavier atoms (carbon, nitrogen, and oxygen).
-
A preliminary structural model should appear in the main window.
-
-
Initial Model Building:
-
Identify the atoms of the molecule from the electron density map. The initial solution may contain some spurious peaks (Q-peaks).
-
Assign the correct atom types (C, N, O) to the located atoms.
-
Delete any unnecessary Q-peaks that are not part of the molecule.
-
-
Refinement Cycles:
-
In the "Work" tab, select SHELXL as the refinement program.
-
Perform an initial isotropic refinement by clicking the "Refine" button. This will refine the positions and isotropic thermal parameters of the atoms.
-
Switch to anisotropic refinement for all non-hydrogen atoms. This allows the thermal ellipsoids to better model the atomic vibrations.
-
After a few cycles of anisotropic refinement, inspect the difference electron density map for the positions of hydrogen atoms.
-
Add hydrogen atoms to the model using geometric constraints (e.g., using the HADD command in SHELXL or the corresponding tool in OLEX2). Hydrogen atoms are typically refined with a riding model.
-
Continue refining the structure until the R-factor and other refinement statistics converge to low values and the difference electron density map is essentially flat.
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Table 2: Hypothetical Final Refinement Statistics
| Parameter | Hypothetical Value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1900 / 0 / 125 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.055, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |
For a well-behaved small molecule crystal structure, the final R1 value is typically below 0.05 (5%).[7] The goodness-of-fit should be close to 1.0.
Analysis of the Crystal Structure
The final refined model provides a wealth of information about the molecular and crystal structure of 1-(2-Aminocyclohex-1-en-1-yl)ethanone.
Molecular Structure
The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This information can confirm the expected enamine tautomer and provide insights into the degree of conjugation within the molecule.
**Table 3: Hypothetical Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C1 | 1.34(1) | C1-N1-H1A | 120(1) |
| C1-C2 | 1.38(1) | N1-C1-C2 | 122(1) |
| C2-C7 | 1.45(1) | C1-C2-C7 | 121(1) |
| C7-O1 | 1.25(1) | C2-C7-O1 | 123(1) |
| C7-C8 | 1.51(1) | C2-C7-C8 | 118(1) |
Crystal Packing and Intermolecular Interactions
The analysis of the crystal packing reveals how the molecules are arranged in the solid state. Hydrogen bonds are expected to play a significant role in the packing of 1-(2-Aminocyclohex-1-en-1-yl)ethanone, given the presence of the amine and carbonyl groups. The N-H protons of the amine group can act as hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or sheets in the crystal lattice.
Data Archiving and Reporting
The final step in a crystallographic study is to prepare the data for publication and deposit it in a crystallographic database. The standard format for this is the Crystallographic Information File (CIF).[10][12] The CIF file contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and refinement details. It is good practice to validate the CIF file using the checkCIF service provided by the International Union of Crystallography (IUCr) before submission.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, framework for the determination of the crystal structure of 1-(2-Aminocyclohex-1-en-1-yl)ethanone. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure that will provide invaluable insights into the molecular properties of this compound. The principles and methodologies outlined here are broadly applicable to the crystallographic analysis of a wide range of small organic molecules.
References
-
Data-collection strategies - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved March 17, 2026, from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (2021, December 31). Retrieved March 17, 2026, from [Link]
-
R-factor (crystallography) - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Retrieved March 17, 2026, from [Link]
-
Olex2 - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
The CIF (Crystallographic Information File) format - CCDC Home. (2025, October 6). Retrieved March 17, 2026, from [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved March 17, 2026, from [Link]
-
Olex2 | OlexSys. (n.d.). Retrieved March 17, 2026, from [Link]
-
OlexSys. (n.d.). Retrieved March 17, 2026, from [Link]
-
Olex2 | Ithaca College. (n.d.). Retrieved March 17, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved March 17, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
-
Crystal Growth, Selection and Mounting - The University of Oklahoma. (n.d.). Retrieved March 17, 2026, from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 435 Students - IMSERC. (2015, January 12). Retrieved March 17, 2026, from [Link]
-
Small Molecule Structure Solution and Refinement - HKL-xray. (n.d.). Retrieved March 17, 2026, from [Link]
-
Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 - YouTube. (2020, January 8). Retrieved March 17, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2018, June 15). Retrieved March 17, 2026, from [Link]
-
Notes on OLEX2 - UBC Chemistry. (2018, January 12). Retrieved March 17, 2026, from [Link]
-
The Crystallographic Information File (CIF) Description and Usage - National Single Crystal X-ray Facility. (n.d.). Retrieved March 17, 2026, from [Link]
-
Examples Sections of a CIF. (n.d.). Retrieved March 17, 2026, from [Link]
-
SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved March 17, 2026, from [Link]
-
Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]
-
T U T O R I A L - 1 Getting started - School of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]
-
x-ray single crystal and powder diffraction: possibilities and applications. (n.d.). Retrieved March 17, 2026, from [Link]
-
A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. (n.d.). Retrieved March 17, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved March 17, 2026, from [Link]
Sources
- 1. hkl-xray.com [hkl-xray.com]
- 2. Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials | SandboxAQ [sandboxaq.com]
- 3. Examples Sections of a CIF [pd.chem.ucl.ac.uk]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 7. repository.brynmawr.edu [repository.brynmawr.edu]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atomsk - Tutorial - CIF files [atomsk.univ-lille.fr]
